3-(Difluoromethyl)-4-methanesulfonylaniline
Description
3-(Difluoromethyl)-4-methanesulfonylaniline is a fluorinated aromatic amine derivative characterized by a difluoromethyl (-CF₂H) group at the 3-position and a methanesulfonyl (-SO₂CH₃) group at the 4-position of the aniline ring. This compound’s structural features make it relevant in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators, where fluorine substitution is known to optimize pharmacokinetic properties such as metabolic stability and bioavailability .
Properties
Molecular Formula |
C8H9F2NO2S |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-methylsulfonylaniline |
InChI |
InChI=1S/C8H9F2NO2S/c1-14(12,13)7-3-2-5(11)4-6(7)8(9)10/h2-4,8H,11H2,1H3 |
InChI Key |
MAIFMIFCQAAVRF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-methanesulfonylaniline typically involves the introduction of the difluoromethyl group and the methanesulfonyl group onto an aniline derivative. One common method involves the reaction of aniline with difluoromethylating agents under specific conditions to introduce the difluoromethyl group. This is followed by sulfonylation to attach the methanesulfonyl group. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-methanesulfonylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated sulfonyl aniline derivatives, while substitution reactions can produce a variety of substituted aniline compounds .
Scientific Research Applications
3-(Difluoromethyl)-4-methanesulfonylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-methanesulfonylaniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, while the methanesulfonyl group can influence its reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related fluorinated and sulfonylated aniline derivatives. Below is a detailed analysis of key analogs:
Structural and Functional Group Comparison
Table 1: Comparison of Structural Features and Properties
Key Differences and Implications
- The difluoromethyl group offers a balance between electronegativity and steric bulk, reducing toxicity risks associated with trifluoromethylated analogs .
- Sulfonyl Group Variations: The methanesulfonyl group in the target compound improves solubility compared to the azepane-sulfonyl group in 3-(azepane-1-sulfonyl)-4-methylaniline (), which introduces steric hindrance but may prolong target engagement due to slower dissociation . Sulfonic acid in 4-aminobiphenyl-2-sulfonic acid () confers high water solubility but limits membrane permeability due to ionization at physiological pH .
Biological Activity :
Biological Activity
3-(Difluoromethyl)-4-methanesulfonylaniline is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a difluoromethyl group and a methanesulfonyl group attached to an aniline moiety. Its molecular formula is C9H10F2N2O2S, indicating the presence of fluorine, nitrogen, oxygen, and sulfur, which contribute to its reactivity and biological properties.
Mechanisms of Biological Activity
3-(Difluoromethyl)-4-methanesulfonylaniline exhibits various biological activities primarily through its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may interact with receptors in cellular signaling pathways, influencing processes such as angiogenesis and inflammation.
- Cellular Effects : Studies suggest that this compound can induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction.
Therapeutic Applications
Research indicates that 3-(Difluoromethyl)-4-methanesulfonylaniline has potential applications in treating various diseases:
- Cancer Treatment : Due to its ability to inhibit angiogenesis, it is being investigated for use in therapies targeting solid tumors.
- Inflammatory Diseases : The compound may also have applications in managing chronic inflammatory conditions such as rheumatoid arthritis and psoriasis by modulating inflammatory pathways.
Case Studies
Several studies have explored the biological activity of 3-(Difluoromethyl)-4-methanesulfonylaniline:
- Anti-Cancer Activity : A study demonstrated that the compound inhibited the growth of several cancer cell lines in vitro. The mechanism was linked to the inhibition of angiogenesis mediated by vascular endothelial growth factor (VEGF) signaling pathways .
- Inflammation Modulation : Research showed that treatment with this compound reduced inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent .
- Pharmacokinetics : A pharmacokinetic study indicated favorable absorption and distribution characteristics in vivo, supporting further development for therapeutic use.
Data Summary
The following table summarizes key findings regarding the biological activity of 3-(Difluoromethyl)-4-methanesulfonylaniline:
| Biological Activity | Mechanism of Action | Therapeutic Potential |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | Cancer treatment |
| Receptor Modulation | Modulates signaling pathways | Inflammatory disease management |
| Induction of Apoptosis | Activates mitochondrial dysfunction | Potential anti-cancer therapy |
| Anti-inflammatory Effects | Reduces inflammatory markers | Treatment for chronic inflammatory diseases |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
